Osimertinib N-Oxide
Description
Properties
Molecular Formula |
C₂₈H₃₃N₇O₃ |
|---|---|
Molecular Weight |
515.61 |
Synonyms |
Osimertinib Impurity L |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Osimertinib N Oxide
Development of Laboratory-Scale Synthesis Routes
The synthesis of Osimertinib (B560133) N-Oxide is a critical process for various research applications, including its use as a reference standard in metabolic studies and for toxicological assessments. Laboratory-scale synthesis primarily involves the oxidation of the parent drug, osimertinib.
Regioselective Oxidation Approaches for N-Oxide Formation
Osimertinib possesses multiple nitrogen atoms that are susceptible to oxidation. These include the pyrimidine (B1678525) ring nitrogens, the indole (B1671886) nitrogen, and the tertiary amines in the side chain. Achieving regioselective oxidation to form the desired N-oxide at a specific nitrogen atom is a significant synthetic challenge. The formation of N-oxide metabolites is a common metabolic pathway for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com
In the laboratory, the synthesis of N-oxides is typically achieved through the oxidation of the corresponding tertiary amines. nih.gov Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. nih.gov The choice of oxidant and reaction conditions can influence the regioselectivity of the oxidation. For complex molecules with multiple potential oxidation sites, achieving selectivity can be difficult. nih.gov
For a molecule like osimertinib, the tertiary amine in the N,N-dimethylethylamino side chain is a likely site for N-oxidation. To achieve regioselectivity, strategies such as in situ protonation of more basic nitrogen atoms can be employed to prevent their oxidation, allowing for the targeted oxidation of the desired nitrogen. nih.gov For instance, selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines has been demonstrated using an in situ protonation strategy coupled with an iminium salt organocatalyst. nih.gov This approach could potentially be adapted for the selective oxidation of the aliphatic tertiary amine in osimertinib.
Another approach to control regioselectivity is through enzymatic synthesis. Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes are known to catalyze N-oxidation reactions in vivo. hyphadiscovery.com Microbial biotransformation, which utilizes microorganisms expressing these enzymes, can be a highly selective method for producing specific N-oxide metabolites. hyphadiscovery.com
Convergent Synthesis Pathways for Osimertinib Derivatives Including N-Oxides
A convergent synthesis for Osimertinib N-Oxide would likely involve the synthesis of two key intermediates. One intermediate would be the pyrimidine-indole core, and the other would be the N-oxidized side chain. The N-oxidation of the side chain precursor could be performed before the coupling reaction.
For example, a precursor to the side chain, such as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)acrylamide, could be oxidized to its N-oxide form. This N-oxidized intermediate would then be coupled with the pre-formed 4-(1-methyl-1H-indol-3-yl)pyrimidine fragment to yield the final this compound molecule. This approach would avoid the potential for undesired oxidation of the nitrogen atoms in the heterocyclic core.
Preparation of this compound as a Certified Reference Material
Certified Reference Materials (CRMs) are essential for the validation of analytical methods, ensuring the accuracy and traceability of measurements. aroscientific.comcaymanchem.com The preparation of this compound as a CRM involves its synthesis at a high purity level, followed by rigorous characterization and certification.
The process of creating a CRM generally includes:
High-Purity Synthesis: The compound is synthesized and purified to the highest possible degree using techniques like chromatography and recrystallization.
Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: The purity of the material is determined using multiple independent analytical methods, such as High-Performance Liquid Chromatography (HPLC) with different detection methods (e.g., UV, MS) and quantitative NMR (qNMR).
Value Assignment and Uncertainty: A certified value for the purity is assigned, along with an associated uncertainty value, following internationally recognized statistical procedures. caymanchem.com
Stability Studies: The stability of the CRM is assessed under various storage conditions to establish its shelf life.
This compound is commercially available as a reference standard from several suppliers, who provide a Certificate of Analysis detailing its identity, purity, and storage conditions. nih.govresearchgate.netnih.gov This availability is crucial for laboratories conducting metabolic or pharmacokinetic studies involving osimertinib.
Derivatization Techniques for Enhanced Analytical Characterization
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as enhancing its detectability, improving chromatographic resolution, or facilitating structural elucidation. fu-berlin.de For this compound, derivatization could be employed to enhance its detection in complex biological matrices.
N-oxides can sometimes be challenging to analyze directly. While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for metabolite identification, derivatization can offer complementary information or improve sensitivity. nih.gov
One common derivatization strategy for compounds containing amine or hydroxyl groups is acylation with reagents like fluoroacylating agents (e.g., trifluoroacetic anhydride). These derivatives are often more volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com
Another approach is silylation , where active hydrogens in functional groups like amines and hydroxyls are replaced with a trimethylsilyl (B98337) (TMS) group. This also increases volatility and thermal stability for GC analysis. nih.gov
For distinguishing N-oxides from hydroxylated metabolites, which can be isobaric (have the same mass), specific mass spectrometric techniques can be employed. For instance, under Atmospheric Pressure Chemical Ionization (APCI-MS) conditions, N-oxides can produce characteristic [M+H-O]⁺ ions, which are not typically observed for hydroxylated compounds. researchgate.net
Advanced Analytical Techniques for Characterization and Quantification of Osimertinib N Oxide
High-Resolution Separation Sciences
Effective separation is the cornerstone of analyzing complex mixtures, such as those containing a parent drug and its related substances. High-resolution chromatographic techniques are indispensable for isolating Osimertinib (B560133) N-Oxide from Osimertinib and other potential impurities, ensuring accurate quantification and characterization.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Osimertinib and its degradation products, including N-oxides. Several reversed-phase (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, precision, and accuracy. banglajol.infojddtonline.info These methods are capable of separating the parent compound from its impurities generated under stress conditions like oxidation. jddtonline.info
The development of a stability-indicating HPLC method is crucial for monitoring potential degradation products. In one such study, oxidative stress with 3% hydrogen peroxide was used to generate degradation products, which were then separated and identified. researchgate.netresearchgate.net The separation is typically achieved on C8 or C18 columns. banglajol.infojddtonline.info Mobile phases commonly consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). banglajol.infoscirp.org For instance, a mobile phase of 65% triethylamine (B128534) buffer (pH 2.5) and 35% acetonitrile has been successfully used with a Prontosil C18 column. banglajol.info Another method utilized a mixture of 0.1% triethylamine and methanol (50:50, v/v). jddtonline.info These validated methods demonstrate robustness and are suitable for routine quality control and stability studies of Osimertinib, allowing for the detection and quantification of N-oxide impurities.
Table 1: Examples of HPLC Methods for Osimertinib and Impurity Analysis
| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |
|---|---|---|---|
| Column | Prontosil C18 (150 x 4.6 mm, 3.5 µm) banglajol.info | Phenomenex C8 (250 mm × 4.6 mm, 5 µm) jddtonline.info | Waters X-bridge C18 (250 mm × 4.6 mm, 5 µm) scirp.org |
| Mobile Phase | 65% Triethylamine buffer (pH 2.5) and 35% Acetonitrile banglajol.info | 0.1% Triethylamine and Methanol (50:50, v/v) jddtonline.info | A: 0.1% Formic acid (pH 5.5 with ammonia) B: Acetonitrile (Gradient) scirp.org |
| Flow Rate | 0.7 mL/min banglajol.info | 1.0 mL/min jddtonline.info | 1.0 mL/min scirp.org |
| Detection | PDA Detector (210-360 nm) banglajol.info | PDA Detector (211 nm) jddtonline.info | UV Detector (268 nm) scirp.org |
Implementation of Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it exceptionally well-suited for impurity profiling. UPLC methods, often coupled with mass spectrometry, have been developed for the quantitative analysis of Osimertinib and its metabolites. nih.gov These methods are crucial for separating and identifying oxidative degradation products, such as various N-oxides. researchgate.netresearchgate.net
For impurity profiling, a stability-indicating UPLC method can effectively separate Osimertinib from products formed during forced degradation studies. researchgate.net Chromatographic separation is typically performed on columns designed for high efficiency, such as an Acquity BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). nih.gov A common mobile phase combination involves a gradient elution with 0.1% formic acid in water and acetonitrile, which provides excellent separation of the parent drug from its more polar N-oxide metabolites. nih.gov The enhanced separation power of UPLC is critical for resolving closely related impurities and ensuring the purity of the active pharmaceutical ingredient.
Chiral Chromatography Applications (if applicable to specific N-oxide stereoisomers)
The formation of an N-oxide on a tertiary amine, such as those present in the Osimertinib molecule, can create a new chiral center at the nitrogen atom. This raises the possibility of forming stereoisomers (enantiomers or diastereomers) of Osimertinib N-Oxide. While the generation of these stereoisomers is chemically plausible, specific chiral chromatography applications for their separation are not extensively documented in the reviewed scientific literature for this particular compound.
However, the analytical precedent for separating N-oxide isomers exists for other molecules. For example, the chiral separation of deprenyl-N-oxide isomers has been successfully achieved using capillary electrophoresis with cyclodextrin (B1172386) derivatives as chiral selectors. nih.govresearchgate.net Techniques like these, or chiral HPLC with specialized stationary phases, would be the theoretical approach for separating potential stereoisomers of this compound, should the need arise for their individual characterization.
State-of-the-Art Mass Spectrometry for Structural Elucidation
While chromatography separates the components of a mixture, mass spectrometry (MS) provides the detailed structural information necessary for unambiguous identification. For a metabolite or impurity like this compound, high-resolution and tandem mass spectrometry are indispensable tools for confirming its identity.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Determination
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), particularly using technologies like Quadrupole Time-of-Flight (Q-TOF), is the definitive technique for identifying unknown or unexpected impurities. This method provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound with a high degree of confidence.
In studies of Osimertinib degradation, UPLC-QTOF-MS has been used to identify several oxidative degradation products. researchgate.netresearchgate.net Researchers identified novel N-oxides based on their precise mass-to-charge ratios (m/z). researchgate.net For example, a di-N-oxide (DP-1) was identified with an m/z of 532.2655, while two different mono-N-oxides were detected at m/z 516.2802 and 516.2657. researchgate.net This level of accuracy allows for the differentiation between compounds with very similar nominal masses and confirms the addition of oxygen atoms to the parent molecule.
Table 2: Oxidative Degradation Products of Osimertinib Identified by HRMS
| Designation | Proposed Identity | Molecular Formula | Measured m/z [M+H]⁺ |
|---|---|---|---|
| DP-1 | Osimertinib N,N'-Dioxide researchgate.net | C₂₈H₃₃N₇O₄ | 532.2655 researchgate.net |
| DP-2 | This compound researchgate.net | C₂₈H₃₃N₇O₃ | 516.2802 researchgate.net |
| DP-3 | This compound researchgate.net | C₂₈H₃₃N₇O₃ | 516.2657 researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Once an accurate mass is determined, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the compound's structure. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom (16 Da). This deoxygenation is a key diagnostic tool in identifying N-oxide metabolites. The fragmentation pattern of the Osimertinib di-N-oxide (m/z 532.2655) confirms its structure through the addition of two oxygen atoms. researchgate.net Analysis showed that one oxygen atom is inserted at the N-methylaniline position, while the second is located on the terminal tertiary nitrogen of the side chain, forming the di-N-oxide compound. researchgate.net By comparing the fragmentation patterns of the parent drug and its metabolites, analysts can pinpoint the site of metabolic modification, providing conclusive structural evidence for this compound.
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry (UHPLC-IMS-Q-TOF-MS)
The coupling of ultra-high-performance liquid chromatography (UHPLC) with ion mobility spectrometry (IMS) and quadrupole time-of-flight mass spectrometry (Q-TOF-MS) represents a powerful analytical tool for the characterization of drug metabolites like this compound. This hyphenated technique provides an additional dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio (m/z), which is invaluable for resolving complex mixtures and identifying isomeric species.
In the analysis of Osimertinib metabolites, a major challenge is the potential for co-elution of isomers, which have the same mass and can be difficult to distinguish using conventional LC-MS methods alone. Ion mobility spectrometry addresses this by separating ions in the gas phase based on their differential mobility through a drift tube filled with a buffer gas. This mobility is a function of the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure. Therefore, even isomers with identical masses can be separated if they have different shapes.
A study on the degradation products of Osimertinib has highlighted the use of UHPLC-IMS-Q-TOF-MS for their characterization. researchgate.net This approach allows for the confident identification of metabolites in complex biological matrices. For this compound, this technique would be particularly adept at distinguishing it from other isobaric metabolites. The expected workflow would involve initial separation of the metabolites from the parent drug and other matrix components by UHPLC. The eluent is then introduced into the mass spectrometer, where the ions are separated by ion mobility before mass analysis by Q-TOF-MS. This provides high-resolution mass data for accurate mass measurements and elemental composition determination, as well as fragmentation data for structural elucidation.
The general utility of ion mobility-mass spectrometry in the characterization of drug metabolites is well-documented, with its ability to separate isomeric and isobaric compounds being a key advantage. nih.govresearchgate.net The additional dimension of separation provided by IMS increases peak capacity and provides cleaner mass spectra, which is crucial for confident compound identification. researchgate.net
Table 1: Hypothetical UHPLC-IMS-Q-TOF-MS Data for this compound
| Parameter | Expected Value/Information | Significance |
| Retention Time (UHPLC) | Dependent on column and mobile phase | Provides initial separation from other compounds. |
| Drift Time (IMS) | Characteristic value for this compound | Separates from co-eluting isomers based on shape. |
| Collision Cross-Section (CCS) | A specific value in Ų | A unique physical property for structural confirmation. |
| Precursor Ion (m/z) | ~516.25 [M+H]⁺ | Confirms the mass of the protonated molecule. |
| High-Resolution MS/MS Fragments | Characteristic fragmentation pattern | Provides structural information for definitive identification. |
Isotopic Labeling Strategies for Metabolite Tracking
Isotopic labeling is a powerful strategy used in drug metabolism studies to trace the fate of a drug and its metabolites. nih.govresearchgate.net This technique involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the drug molecule. The resulting isotopically labeled compound is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished from the endogenous unlabeled molecules by mass spectrometry.
In the context of this compound, an isotopic labeling strategy would involve synthesizing Osimertinib with one or more stable isotopes. For instance, a deuterated version of Osimertinib (osimertinib-d3) has been used in metabolic studies. nih.gov When this labeled Osimertinib is administered, the N-oxide metabolite formed will also contain the isotopic label, resulting in a characteristic mass shift in the mass spectrum. This allows for the unambiguous identification of the metabolite and facilitates its quantification, even at low concentrations in complex biological samples.
A common approach is to use a mixture of the labeled and unlabeled drug (e.g., a 1:1 ratio). This results in a characteristic doublet signal in the mass spectrum for the parent drug and its metabolites, making them easy to identify. One study on Osimertinib and its metabolites utilized isotopically labeled internal standards, such as [¹³C²H₃]-AZ7550 and [¹³C²H₃]-osimertinib, for accurate quantification by UHPLC-MS/MS. nih.govnih.gov While this study focused on other metabolites, the same principle is directly applicable to tracking this compound. A commercially available isotopically labeled standard, [¹³C,²H₃]-Osimertinib N'-oxide, further underscores the utility of this approach for quantitative studies. schd-shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment
While mass spectrometry provides valuable information about the molecular weight and fragmentation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of its three-dimensional structure. synthinkchemicals.com
One-Dimensional (1D) NMR Spectroscopy (¹H, ¹³C, DEPT)
One-dimensional NMR provides fundamental information about the chemical environment of the nuclei within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to be complex, showing distinct signals for each unique proton in the molecule. The formation of the N-oxide at the dimethylaminoethyl side chain would induce significant chemical shift changes for the protons near the oxidized nitrogen atom. Specifically, the N-methyl and methylene (B1212753) protons of this side chain would be deshielded (shifted to a higher ppm value) compared to the parent Osimertinib molecule due to the electron-withdrawing effect of the N-oxide group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms in the vicinity of the N-oxide functional group would experience a downfield shift. This provides confirmatory evidence for the site of oxidation.
While specific spectral data for this compound is not publicly available, commercial suppliers of this compound indicate that such data is generated for lot characterization. synthinkchemicals.comsimsonpharma.comsynzeal.com
Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between different atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govsci-hub.se For this compound, COSY would be used to trace the connectivity within the various spin systems, such as the protons on the indole (B1671886) ring, the pyrimidine (B1678525) ring, and the acrylamide (B121943) group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.govsci-hub.se This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Table 2: Expected 2D NMR Correlations for Key Structural Features of this compound
| Experiment | Expected Correlation | Structural Information Confirmed |
| COSY | Correlations between adjacent aromatic protons. | Confirms substitution patterns on aromatic rings. |
| HSQC | Correlation between a specific proton and its directly bonded carbon. | Assigns carbon signals to their corresponding protons. |
| HMBC | Correlation from the N-methyl protons of the side chain to the adjacent methylene carbon. | Confirms the structure of the N-oxidized side chain. |
| HMBC | Correlation from the indole protons to the pyrimidine carbons. | Confirms the connectivity of the heterocyclic rings. |
Application of Advanced NMR Techniques for Regioisomer Differentiation
The formation of an N-oxide on a molecule with multiple nitrogen atoms, such as Osimertinib, can potentially lead to the formation of regioisomers. For Osimertinib, N-oxidation could theoretically occur at the dimethylamino nitrogen, the pyrimidine nitrogens, or the indole nitrogen. Differentiating these regioisomers is critical for understanding the metabolic profile of the drug.
NMR spectroscopy is a powerful tool for distinguishing between regioisomers. oxinst.com The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The formation of an N-oxide at a specific nitrogen atom will cause characteristic downfield shifts for the neighboring protons and carbons. By carefully analyzing the ¹H and ¹³C NMR spectra, and in particular, the long-range correlations in the HMBC spectrum, the exact site of N-oxidation can be determined. For instance, if N-oxidation occurred on one of the pyrimidine nitrogens, the protons and carbons of the pyrimidine ring would show the most significant downfield shifts, while the signals of the dimethylaminoethyl side chain would be less affected. This is in contrast to the expected spectral changes for the known this compound where the oxidation occurs on the tertiary amine of the side chain.
Spectroscopic Analysis for Confirmation and Purity Assessment
In addition to mass spectrometry and NMR spectroscopy, other spectroscopic techniques are employed for the confirmation and purity assessment of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amines, the C=O stretch of the amide and acrylamide groups, and the C=C and C=N stretches of the aromatic and heterocyclic rings. The presence of the N-oxide functionality would likely introduce a new, characteristic absorption band. While specific data for this compound is not publicly available, FT-IR is a standard technique included in the characterization of pharmaceutical reference standards. synthinkchemicals.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and purity assessment. The UV-Vis spectrum of Osimertinib Mesylate is reported to have a maximum absorption (λmax) at 267 nm in methanol. researchgate.net The spectrum of this compound would be expected to be similar, as the core chromophore system remains largely intact. However, subtle shifts in the λmax and changes in the molar absorptivity could be observed due to the electronic effects of the N-oxide group. This technique can be used to determine the concentration of this compound in solution and to assess its purity by detecting the presence of impurities with different UV-Vis absorption profiles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The electronic transitions within these chromophoric systems give rise to a characteristic absorption spectrum, which can be used for both qualitative and quantitative analysis.
Osimertinib possesses a complex aromatic structure, incorporating indole and pyrimidine rings, which constitutes a significant chromophoric system. Studies on the parent compound, Osimertinib Mesylate, have shown a maximum absorption (λmax) at approximately 267 nm when dissolved in methanol or 0.1N HCl. nih.govresearchgate.net This absorption is attributed to the π → π* transitions within the conjugated aromatic rings of the molecule.
For analytical purposes, the development of a UV-Vis spectrophotometric method for this compound would involve scanning a dilute solution of the purified metabolite across the UV-Vis range (typically 200-400 nm) to determine its specific λmax. This λmax could then be used to construct a calibration curve for the quantification of the metabolite in bulk or in simple solutions, provided there is no interference from other absorbing species.
Interactive Data Table: Expected UV-Vis Spectral Characteristics of this compound
| Parameter | Expected Value | Comments |
| λmax (nm) | ~267 nm | Based on the parent compound, Osimertinib. A slight shift of ± 5 nm is possible due to the N-oxide group. |
| Molar Absorptivity (ε) | High | Expected due to the extensive aromatic system. The exact value requires experimental determination. |
| Solvent | Methanol / Acetonitrile | Common solvents for UV-Vis analysis of pharmaceutical compounds. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of molecules by identifying the functional groups present. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The IR spectrum of this compound would exhibit a complex pattern of absorption bands corresponding to its various functional groups. The most informative regions in the spectrum for confirming the identity of this compound would be the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to the vibrations of the N-oxide group and other key functionalities.
A key distinguishing feature in the IR spectrum of this compound, when compared to the parent drug Osimertinib, would be the presence of an absorption band corresponding to the N-O stretching vibration. In studies of similar structures like pyridine (B92270) N-oxides, this N-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. oup.comnih.govacs.org The exact position of this band for this compound would be influenced by the molecular environment.
Other characteristic absorption bands would include:
N-H stretching from the secondary amine and amide groups, typically around 3300-3500 cm⁻¹.
C=O stretching of the acrylamide group, expected around 1650-1680 cm⁻¹.
C=C and C=N stretching from the aromatic (indole, pyrimidine, and benzene) rings, in the 1400-1600 cm⁻¹ region.
C-H stretching from aromatic and aliphatic parts of the molecule, usually above and below 3000 cm⁻¹, respectively.
C-O stretching of the methoxy (B1213986) group, typically in the 1000-1300 cm⁻¹ range.
By comparing the IR spectrum of a synthesized standard of this compound with that of Osimertinib, the appearance of the N-O stretching band and potential shifts in other bands would provide definitive structural confirmation.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=O (Amide) | Stretch | 1650 - 1680 |
| C=C / C=N (Aromatic) | Stretch | 1400 - 1600 |
| N-O (N-Oxide) | Stretch | 1200 - 1300 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
Automated Analytical Platforms for High-Throughput Screening
The need to analyze a large number of samples in drug metabolism studies and clinical monitoring has driven the development and adoption of automated analytical platforms. These systems are essential for high-throughput screening (HTS) and quantification of drugs and their metabolites, including this compound.
High-throughput screening often involves the use of automated liquid handlers for sample preparation, followed by rapid analysis using sensitive detection methods. For a compound like this compound, this is particularly relevant in the context of in vitro metabolic stability assays or in analyzing patient samples from clinical trials.
One of the most powerful automated platforms for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Automated UPLC-MS/MS methods have been developed for the simultaneous quantification of Osimertinib and its metabolites in biological fluids like plasma. nist.gov These systems allow for:
Automated Sample Preparation: Robotic systems can perform protein precipitation or liquid-liquid extraction on samples in 96-well plates.
Rapid Chromatography: Ultra-high-performance liquid chromatography (UPLC) systems can achieve separation of the parent drug and its metabolites in minutes. nist.gov
Sensitive and Specific Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for quantification down to the nanogram per milliliter level. oup.comnist.gov
Another emerging automated platform is Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Mass Spectrometry . A MALDI-IM-MS/MS (Ion Mobility Mass Spectrometry) method has been developed for the rapid quantification of Osimertinib in plasma, requiring minimal sample preparation and having a total analysis time of just a few minutes per sample. nih.gov Such platforms could be readily adapted for the high-throughput analysis of this compound.
Furthermore, automated high-content imaging and analysis represents another facet of high-throughput screening, particularly in preclinical research. acs.org While not a direct quantification method for the metabolite itself, these platforms are used to screen the effects of compounds on cell lines in an automated fashion. For instance, the activity of synthesized this compound has been evaluated against cancer cell lines, a process that benefits significantly from automated platforms that can assess cell proliferation and other phenotypic changes across a wide range of concentrations. nih.gov
The integration of these automated platforms into the analytical workflow for this compound enables rapid, reliable, and reproducible data generation, which is crucial for accelerating drug development and facilitating therapeutic drug monitoring.
Biotransformation Pathways of Osimertinib Leading to N Oxide Formation in Preclinical Models
Identification of Enzymatic Systems Responsible for N-Oxidation
The transformation of osimertinib (B560133) into its metabolites is predominantly a hepatic process driven by specific enzyme superfamilies. While multiple metabolites are formed, the generation of oxidized products, including N-oxides, is a key pathway.
In humans, the cytochrome P450 (CYP) system, particularly the CYP3A subfamily, is the main enzymatic pathway responsible for the disposition of osimertinib. nih.gov Studies have consistently shown that CYP3A4 and CYP3A5 are the principal enzymes that metabolize osimertinib through oxidation and dealkylation. drugbank.comnih.govresearchgate.net While much of the research has focused on the formation of two major active metabolites, AZ5104 and AZ7550, through N-demethylation, the broader oxidative pathway also accounts for the generation of other products, such as Osimertinib N-Oxide. drugbank.compatsnap.comresearchgate.net The formation of this N-oxide is therefore understood to be part of the metabolic function of CYP3A enzymes.
Interestingly, there are significant species differences in metabolism. In mouse models, the murine Cyp2d gene cluster plays a more dominant role in osimertinib metabolism, whereas CYP3A4 is the major enzyme in humans. aacrjournals.orgnih.gov Additionally, research has identified a novel pathway involving CYP1A1 and CYP1A2, which contribute to the generation of demethylated and hydroxylated metabolites. researchgate.netaacrjournals.orgnih.gov
Table 1: Key Cytochrome P450 Isoforms in Osimertinib Metabolism
| Enzyme | Primary Role in Osimertinib Metabolism | Species |
| CYP3A4 | Major enzyme for oxidation and dealkylation in humans. nih.govnih.govaacrjournals.org | Human |
| CYP3A5 | Contributes to N-demethylation alongside CYP3A4. researchgate.net | Human |
| Cyp2d | Predominant metabolizing enzyme in mice. aacrjournals.orgnih.gov | Mouse |
| CYP1A1/1A2 | Novel pathway for generating demethylated and hydroxylated metabolites. researchgate.netaacrjournals.orgnih.gov | Human, Mouse |
While the role of the CYP450 family in osimertinib metabolism is well-documented, the specific contribution of Flavin-Containing Monooxygenases (FMOs) to the N-oxidation of osimertinib is not extensively detailed in published preclinical studies. FMOs are a distinct class of enzymes known to catalyze the N-oxidation of various xenobiotics. However, current research on osimertinib biotransformation has primarily centered on the activities of CYP isoforms, and the involvement of FMOs remains an area for further investigation.
In Vitro Metabolic Stability Studies of Osimertinib in Hepatic Systems
To predict the metabolic fate of osimertinib in vivo, in vitro studies using hepatic systems are crucial. These assays provide data on the rate of metabolism and help in identifying the resulting metabolites.
Metabolic stability assays using human liver microsomes (HLMs) are standard in vitro tools to determine how quickly a drug is metabolized by phase I enzymes like the CYP450 family. youtube.com For osimertinib, these studies are essential for calculating its intrinsic clearance and metabolic half-life. akjournals.com
One study utilizing an HLM incubation matrix found that osimertinib has a brief in vitro half-life (t1/2) of 23.72 minutes. akjournals.com The corresponding intrinsic clearance (Clint) was calculated to be 34.18 mL/min/kg. akjournals.com These findings suggest that osimertinib is a compound with a moderate hepatic extraction ratio, indicating efficient metabolism by liver enzymes. akjournals.com
Table 2: In Vitro Metabolic Stability of Osimertinib in Human Liver Microsomes
| Parameter | Value | Interpretation |
| In Vitro Half-Life (t1/2) | 23.72 min akjournals.com | Reflects the time for 50% of the drug to be metabolized. |
| Intrinsic Clearance (Clint) | 34.18 mL/min/kg akjournals.com | Indicates efficient metabolism by hepatic enzymes (moderate extraction ratio). akjournals.com |
Incubations of osimertinib with liver microsomal fractions or whole hepatocytes are performed to identify the spectrum of metabolites produced. aacrjournals.orgyoutube.com In vitro analysis of samples from human and mouse liver microsomes has successfully identified multiple metabolites. aacrjournals.org The primary products characterized in these studies are two demethylated metabolites (designated DM-1 and DM-2) and several hydroxylated metabolites (designated OH-1 to OH-5). aacrjournals.org While this compound is a known metabolite, these profiling studies have largely focused on characterizing the more abundant demethylated and hydroxylated products. aacrjournals.orgschd-shimadzu.com
Characterization of this compound as a Circulating Metabolite in Preclinical Species
Following administration in preclinical models, osimertinib is converted into several metabolites that circulate in the plasma. The most extensively characterized of these are two pharmacologically active metabolites, AZ7550 and AZ5104. drugbank.comnih.gov In preclinical and clinical settings, these two metabolites have been identified circulating at concentrations approximately 10% of the parent compound, osimertinib. drugbank.comnih.gov
Comparative Analysis of N-Oxide Formation Across Different Preclinical Biological Matrices
The formation of this compound has been observed across various preclinical biological matrices, including liver microsomes and hepatocytes from different species such as rats, dogs, and mice. researchgate.netaacrjournals.org Comparative studies are essential to understand species-specific differences in drug metabolism, which can influence the pharmacokinetic and toxicological profiles of a drug candidate.
In vitro studies using hepatocytes have shown that the metabolic profile of osimertinib in humans is qualitatively similar to that in rats and dogs, with most metabolites detected in human hepatocytes also being observed in these preclinical species. nih.govresearchgate.net This suggests that the N-oxidation pathway is active across these species.
While direct quantitative comparisons of this compound formation across different matrices and species are not extensively detailed in publicly available literature, the following tables summarize the observed metabolic pathways and the relative presence of metabolites based on available research.
Table 1: Observed Metabolism of Osimertinib in Preclinical Models
| Preclinical Model | Biological Matrix | Major Metabolic Pathways | N-Oxide Formation | Key Metabolites Identified | Primary Enzymes |
|---|---|---|---|---|---|
| Rat | Hepatocytes, Liver Microsomes | Oxidation, Dealkylation | Observed | AZ5104, AZ7550, Oxidative metabolites | CYP3A |
| Dog | Hepatocytes | Oxidation, Dealkylation | Observed | AZ5104, AZ7550, Oxidative metabolites | CYP3A |
| Mouse | Liver Microsomes | Oxidation, Dealkylation | Observed | Demethylated and Hydroxylated products | CYP1A1, CYP2D, CYP3A |
Data synthesized from multiple sources indicating the presence of metabolic pathways. nih.govresearchgate.netaacrjournals.orgresearchgate.net
Table 2: Research Findings on this compound
| Study Type | Key Finding | Implication |
|---|---|---|
| In vitro metabolism | Osimertinib undergoes N-oxidation in the N,N,N'-trimethylethylenediamine side chain. | Confirms the chemical structure of the N-oxide metabolite. |
| Kinase Activity Assay | The synthesized N-oxide metabolite shows comparable kinase selectivity to osimertinib. | The N-oxide metabolite is pharmacologically active. |
| In vivo Xenograft Model | The N-oxide metabolite demonstrates slightly better antitumor efficacy than osimertinib. | Suggests the N-oxide metabolite contributes to the overall therapeutic effect. |
| Species Comparison | Metabolites found in human hepatocytes are also present in rat and dog hepatocytes. | Indicates that N-oxide formation is a relevant pathway in these preclinical models for predicting human metabolism. |
Findings are based on a study that synthesized and evaluated an N-oxide metabolite of osimertinib. nih.gov and comparative metabolism studies. nih.govresearchgate.net
It is important to note that the relative abundance of each metabolite can vary between species and the specific in vitro system used. For instance, studies have highlighted significant species differences in the specific P450 enzymes involved in osimertinib metabolism between mice and humans. aacrjournals.org While CYP3A is central in humans, murine hepatic Cyp2d enzymes have been shown to be major contributors to osimertinib metabolism in mice. dundee.ac.uk This underscores the importance of using multiple preclinical species and matrices to build a comprehensive understanding of a drug's biotransformation.
Preclinical and in Vitro Pharmacological Investigations of Osimertinib N Oxide
Assessment of Target Kinase Inhibitory Activity
In Vitro Enzyme Assays Against Epidermal Growth Factor Receptor (EGFR) Mutants (e.g., L858R, T790M, Exon 19 Deletions)
No publicly available data from in vitro enzyme assays detailing the inhibitory activity of Osimertinib (B560133) N-Oxide against common EGFR mutants such as L858R, T790M, or exon 19 deletions were found during the comprehensive literature search.
Evaluation of Inhibitory Potency Against Wild-Type EGFR
Similarly, there is no available information from scientific studies that evaluates the inhibitory potency (e.g., IC50 values) of Osimertinib N-Oxide against wild-type Epidermal Growth Factor Receptor (EGFR).
Cellular Pharmacological Activity Studies
Impact on EGFR Signaling Pathways in Cellular Models
There is a lack of published research on the impact of this compound on EGFR signaling pathways in cellular models. Therefore, its effects on the phosphorylation of EGFR and downstream signaling proteins such as AKT and ERK remain uncharacterized in the public domain.
Comparative Functional Characterization with Parent Osimertinib and Other Metabolites
Due to the absence of pharmacological data for this compound, a comparative functional characterization with its parent compound, osimertinib, and other metabolites like AZ5104 and AZ7550, cannot be conducted. While the activities of osimertinib and its other major metabolites are well-documented, the specific contribution and pharmacological profile of this compound have not been detailed in the available scientific literature.
Investigation of Potential Off-Target Activities in Preclinical Settings
A primary focus of these investigations has been the selectivity of this compound for mutant forms of EGFR over the wild-type (WT) form. Preclinical studies have indicated that while this compound maintains a pharmacological profile similar to its parent compound, it possesses a reduced selectivity margin against wild-type EGFR. aacrjournals.orgbiocrick.com This suggests a greater potential for inhibition of non-mutated EGFR, which is considered an off-target activity in the context of treating EGFR-mutated cancers.
In vitro potency assessments in various cell lines have quantified this difference in selectivity. This compound demonstrated potent inhibition of cell lines with EGFR-sensitizing and T790M resistance mutations. However, its inhibitory concentration against cell lines expressing wild-type EGFR was closer to its potency against mutant EGFR, confirming a lower selectivity margin compared to osimertinib. aacrjournals.orgbiocrick.com For instance, the metabolite was found to be more potent than osimertinib in mutant EGFR cell lines but also showed elevated potency against WT EGFR. researchgate.net
The table below summarizes the comparative in vitro potency of this compound (AZ5104) across different EGFR genotypes.
Table 1: In Vitro Potency of this compound (AZ5104) in EGFR-Mutant and Wild-Type Cell Lines
| Cell Line | EGFR Status | IC₅₀ (nM) for Inhibition of EGFR Phosphorylation |
|---|---|---|
| PC-9 | Exon 19 deletion | 2 |
| H1975 | L858R/T790M | 2 |
| PC-9VanR | Exon 19 deletion/T790M | 1 |
| H2073 | Wild-Type | 53 |
| LOVO | Wild-Type | 33 |
Data sourced from BioCrick biocrick.com
Beyond the EGFR family, research into broader off-target activities has revealed other potential interactions. While this compound generally displays minimal activity against a panel of other non-HER family kinases, it has been noted to have the potential to inhibit HER2 and HER4 kinase activity. biocrick.com
Further research has identified non-kinase off-targets. A study using a kinase inhibitor library screen discovered that this compound can function as an agonist for Retinoid-related orphan receptor gamma (RORγ) and its thymus-specific isoform RORγT at low micromolar concentrations. nih.gov This finding suggests a distinct off-target interaction outside of the kinase family. The study observed that this compound could induce RORγ-dependent transcription. nih.gov This agonistic activity on RORγ/RORγT represents a novel pharmacological effect, indicating that the metabolite may influence cellular pathways regulated by these nuclear receptors, such as those involved in the development of Th17 lymphocytes. nih.gov
Computational Chemistry and Molecular Modeling of Osimertinib N Oxide
Structure-Activity Relationship (SAR) Analysis of Osimertinib (B560133) N-Oxide Derivatives
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For Osimertinib N-Oxide, this involves synthesizing and evaluating derivatives to pinpoint key molecular features for potent and selective EGFR inhibition.
A key study designed and synthesized a series of N-oxidized and fluorinated derivatives of osimertinib to probe their activity against mutant EGFR. nih.gov One significant derivative is the N-oxide metabolite formed on the N,N,N'-trimethylethylenediamine side chain. nih.govresearchgate.net This compound demonstrated kinase selectivity comparable to the parent drug, osimertinib, and even showed slightly improved antitumor efficacy in in-vivo xenograft models. nih.govresearchgate.net
The N-oxide metabolite of osimertinib exhibited better kinase selectivity, with a 49.9-fold preference for the double mutant EGFRL858R/T790M over the wild-type (WT) EGFR. sci-hub.se This suggests that the introduction of the N-oxide moiety can maintain, and in some aspects, enhance the desirable selectivity profile of the inhibitor, which is crucial for minimizing off-target effects. sci-hub.se Docking studies revealed that this improved activity could be attributed to an additional salt bridge formation with the mutant EGFR, enhancing the binding affinity. researchgate.net
In contrast, other modifications, such as fluorination, also yielded potent inhibitors. For instance, a fluorinated derivative showed high potency against the EGFRL858R/T790M double mutant but with a different selectivity profile compared to the N-oxide metabolite. sci-hub.se These findings underscore the sensitivity of the molecule's activity to subtle structural changes and highlight the N,N,N'-trimethylethylenediamine side chain as a critical area for modification.
Table 1: SAR Findings for Osimertinib Derivatives
| Compound | Modification | Target | IC₅₀ (nM) | Selectivity (WT/Mutant) | Key Findings |
|---|---|---|---|---|---|
| Osimertinib | Parent Drug | EGFRL858R/T790M | ~15 | ~200-fold nih.govdrugbank.com | Potent and selective irreversible inhibitor. |
| Compound 2 (N-Oxide) | N-oxide on side chain | EGFRL858R/T790M | Not specified | 49.9 sci-hub.se | Comparable in-vitro selectivity and slightly better in-vivo efficacy than osimertinib. nih.govresearchgate.net |
| Compound 4b | Fluorination | EGFRL858R/T790M | 4.9 | 34 | Potent inhibition, highlighting an alternative modification strategy. sci-hub.se |
Molecular Docking Simulations with EGFR Kinase Domain
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations provide a structural hypothesis for its interaction with the ATP-binding pocket of the EGFR kinase domain.
Binding Mode Predictions and Interaction Energy Calculations
Osimertinib itself binds irreversibly to the EGFR kinase domain by forming a covalent bond with the cysteine 797 (Cys797) residue within the ATP-binding site. nih.govamegroups.orgpatsnap.com Its mono-anilino-pyrimidine core establishes crucial hydrogen bonds with the hinge region residue Met793. rsc.orgacs.org The indole (B1671886) moiety orients towards the gatekeeper residue, with its conformation being dependent on whether the residue is threonine (as in WT) or methionine (as in the T790M mutant). rsc.org This conformational difference is a key determinant of osimertinib's selectivity for the mutant receptor. rsc.org
Docking studies of an N-oxide derivative of osimertinib indicate a binding mode that is largely analogous to the parent compound. researchgate.net The core interactions, including the hydrogen bond to Met793 and the covalent attachment to Cys797, are preserved. However, the presence of the charged N-oxide group introduces the potential for additional electrostatic interactions. Notably, studies have suggested the formation of a salt bridge with a charged residue in the mutant EGFR active site, which could account for enhanced binding affinity and better in vivo action. researchgate.net
Conformational Analysis of this compound in Protein Binding Sites
The binding of a ligand to a protein is not a static event; both molecules are flexible and can adopt various conformations. Conformational analysis of this compound within the EGFR binding site is essential to understand its dynamic behavior. The EGFR kinase domain itself can exist in different conformations, such as active and inactive states, which influences inhibitor binding. harvard.edu
For osimertinib, molecular dynamics simulations have revealed that the N-methylindole group adopts distinct "flipped" conformations when binding to WT EGFR versus the T790M mutant. rsc.org In the WT receptor, the indole's benzene (B151609) ring faces away from the T790 gatekeeper, while in the T790M mutant, it flips to engage in van der Waals interactions with the larger methionine residue. rsc.org It is highly probable that this compound exhibits similar conformational adaptability. The flexibility of the N,N,N'-trimethylethylenediamine side chain, now containing the N-oxide, would also be a critical factor, allowing the molecule to optimize its position to form the key salt bridge interaction without disrupting the core binding mode.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of a molecule. researchgate.netjinr.ruresearchgate.net These methods provide insights into electron distribution, orbital energies (HOMO/LUMO), and chemical reactivity, which are fundamental to understanding a drug's mechanism of action and metabolic fate. ajol.infonih.gov
For this compound, quantum chemical calculations would be instrumental in several areas:
Charge Distribution: Determining the partial atomic charges across the molecule would precisely map the electrostatic potential. This would highlight the increased polarity and hydrogen bonding capacity of the N-oxide group, providing a theoretical basis for its observed interactions, such as the formation of a salt bridge. researchgate.net
Bonding Analysis: These calculations can analyze the nature of the covalent bond formed between the acrylamide (B121943) group and the Cys797 residue, confirming its strength and stability.
While specific quantum chemical studies on this compound are not widely published, the application of these established methods would provide a quantitative description of the electronic features that underpin its biological activity. researchgate.netjinr.ru
In Silico Prediction of Metabolic Pathways and Degradation Products
In silico tools play a crucial role in predicting the metabolic fate of drug candidates, identifying potential metabolites and degradation products (DPs) early in the development process.
Studies on osimertinib have identified oxidation and dealkylation as its main metabolic pathways, primarily mediated by the CYP3A enzyme. drugbank.comamegroups.org Known circulating metabolites include AZ5104 (N-desmethyl side chain) and AZ7550 (N-desmethyl indole). drugbank.comacs.org A small amount of the side chain N-oxide was also identified as a metabolite of osimertinib. acs.org
More comprehensive in silico degradation studies on osimertinib mesylate have been performed using predictive software like Zeneth. researchgate.netnih.gov These studies predicted the formation of several DPs under various stress conditions (acidic, alkaline, oxidative). researchgate.netnih.gov Oxidative stress conditions, in particular, were shown to produce N-oxide degradants. researchgate.net One study identified a total of eight DPs, with their structures elucidated by high-resolution mass spectrometry (HRMS) and NMR. researchgate.netnih.gov The position of the N-oxide was confirmed using the Meisenheimer rearrangement reaction. researchgate.netnih.gov Such computational predictions, when coupled with experimental data, are invaluable for building a comprehensive degradation map and understanding the stability of the drug.
Table 2: Predicted Metabolic and Degradation Pathways
| Pathway | Mediating Factor | Resulting Product | Method of Prediction/Identification |
|---|---|---|---|
| Oxidation | CYP3A Enzymes | This compound | In vivo plasma sample analysis; In silico degradation studies acs.orgresearchgate.net |
| Oxidation | CYP3A Enzymes | AZ5104 | In vivo plasma sample analysis drugbank.comacs.org |
| Dealkylation | CYP3A Enzymes | AZ7550 | In vivo plasma sample analysis drugbank.comacs.org |
| Chemical Degradation | Oxidative Stress | Multiple N-Oxides and other DPs | In silico prediction (Zeneth); LC-HRMS analysis researchgate.netnih.govresearchgate.net |
Molecular Dynamics Simulations for Ligand-Protein Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and the fluctuations of its interactions. nih.govresearchgate.netplos.org
For a ligand like this compound, an MD simulation of its complex with the EGFR kinase domain would be used to:
Assess Complex Stability: By tracking the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 50-200 ns), researchers can determine if the complex reaches a stable equilibrium. nih.govresearchgate.netnih.gov Stable, low RMSD values would indicate that the N-oxide derivative forms a durable complex with the receptor. nih.gov
Analyze Interaction Persistence: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds and salt bridges, throughout the simulation. This analysis would verify the stability of the predicted hydrogen bond with Met793 and the crucial salt bridge formed by the N-oxide group. jfcr.or.jp
Characterize Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can be calculated to identify flexible regions of the protein-ligand complex. nih.govplos.org This could reveal how the binding of this compound affects the dynamics of the EGFR kinase domain, including the activation loop.
While specific MD simulations for this compound are not yet prevalent in the literature, simulations of osimertinib and other EGFR inhibitors have confirmed the stability of their binding modes and provided detailed energetic and conformational insights, setting a clear precedent for the value of this analysis. rsc.orgresearchgate.netresearchgate.net
Degradation Pathways and Stability Profiling of Osimertinib N Oxide
Oxidative Degradation Mechanisms of Osimertinib (B560133) Leading to N-Oxide Formation
Osimertinib possesses multiple nitrogen atoms within its molecular structure, several of which are susceptible to oxidation, leading to the formation of N-oxide derivatives. The primary sites for oxidation are the tertiary amine nitrogen in the dimethylaminoethyl side chain and the nitrogen atom of the N-methylaniline group. researchgate.netscirp.org The chemical transformation involves the reaction of the lone pair of electrons on the nitrogen atom with an oxidizing agent, such as hydrogen peroxide (H₂O₂), resulting in the formation of a new N-O bond.
The formation of N-oxides is a common metabolic and degradation pathway for drugs containing amine functionalities. nih.govdrugbank.com In the case of osimertinib, the presence of electron-rich nitrogen centers makes it particularly prone to this type of degradation under oxidative stress. The specific N-oxide formed can vary depending on the reaction conditions and the specific nitrogen atom that is oxidized. Research has identified the formation of mono-N-oxides as well as di-N-oxide compounds where two separate nitrogen atoms in the molecule have been oxidized. scirp.org
Identification of Osimertinib N-Oxide as a Stress Degradant
This compound is a well-documented degradation product that emerges when the parent drug is subjected to stress conditions, particularly oxidation. Forced degradation studies, which are a regulatory requirement in pharmaceutical development, intentionally expose the drug substance to harsh conditions to identify potential degradants and establish the stability profile of the molecule. veeprho.compatsnap.com
Forced Degradation Studies Under Oxidative Conditions
Forced degradation studies have consistently shown that osimertinib is labile under oxidative conditions, leading to the formation of N-oxide impurities. researchgate.netresearchgate.netnih.gov In a notable study, when a solution of osimertinib was treated with hydrogen peroxide, it resulted in significant degradation of the parent compound and the appearance of new peaks corresponding to oxidative degradants when analyzed by high-performance liquid chromatography (HPLC). researchgate.net
One specific study utilized 3% hydrogen peroxide at 80°C for 2 hours to induce oxidative degradation. researchgate.net This stress testing led to the identification of three novel oxidative degradants, two of which were N-oxide derivatives. researchgate.netresearchgate.net These studies are crucial for developing stability-indicating analytical methods that can separate and quantify these degradants from the active pharmaceutical ingredient (API). researchgate.net
| Stress Condition | Observations | Identified N-Oxide Degradants | Reference |
|---|---|---|---|
| 3% H₂O₂ at 80°C for 2 hours | Significant degradation of Osimertinib | Di-N-oxide (DP-1), N-methylaniline oxide (DP-2), Tertiary amine N-oxide (DP-4) | researchgate.net |
Analysis of this compound Formation Under Varied Chemical Stressors (e.g., acidic, basic)
While oxidative stress is the primary driver for N-oxide formation, the stability of osimertinib has also been evaluated under other chemical stressors. Studies have shown that osimertinib is labile and undergoes significant degradation under both acidic and basic hydrolytic conditions. researchgate.netnih.gov However, the primary degradation products formed under these conditions are typically different from N-oxides. For instance, under acidic hydrolysis, impurities such as Des-acryl osimertinib and Chloro osimertinib have been identified. nih.gov
Interestingly, one study noted an unusual reaction leading to the formation of a specific degradation product (DP2) under alkaline conditions, which was also observed in oxidative conditions, suggesting a potential pH-mediated oxidative degradation pathway. nih.gov While N-oxide formation is most characteristic of direct oxidative stress, its potential to form under other conditions, possibly due to dissolved oxygen or other factors, cannot be entirely ruled out and is an area of ongoing investigation.
Characterization of Degradation Products Derived from this compound
The structural elucidation of degradation products is critical for understanding the degradation pathways and ensuring the safety of the drug product. Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are instrumental in this process. nih.gov
In the study of osimertinib's oxidative degradants, UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) was used to identify and characterize the N-oxide impurities. researchgate.netresearchgate.net The high-resolution mass data allows for the determination of the elemental composition of the degradants. For example, a degradant with a mass-to-charge ratio (m/z) of 516.2802 was identified as a mono-N-oxide, representing the addition of one oxygen atom to the parent osimertinib molecule (molecular weight 499.61 g/mol ). researchgate.netnih.gov Another degradant with an m/z of 532.2655 was characterized as a di-N-oxide, indicating the addition of two oxygen atoms. researchgate.netresearchgate.net
The fragmentation patterns observed in the MS/MS spectra provide crucial information about the location of the oxidation. For instance, the fragmentation of the N-oxide on the tertiary amine of the side chain shows a characteristic loss of dimethylamine (B145610) oxide. researchgate.net To definitively confirm the exact position of the N-oxide, especially in cases of regioisomers, further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. scirp.orgnih.gov In one instance, the Meisenheimer rearrangement reaction was used in conjunction with atmospheric pressure chemical ionization mass spectrometry to assign the specific position of the N-oxide. nih.gov
| Degradation Product (DP) | Proposed Structure | Observed m/z [M+H]⁺ | Characterization Technique | Reference |
|---|---|---|---|---|
| DP-1 | Osimertinib di-N-oxide | 532.2655 | UPLC-QTOF-MS/MS | researchgate.netresearchgate.net |
| DP-2 | Osimertinib N-methylaniline oxide | 516.2802 | UPLC-QTOF-MS/MS, NMR | researchgate.netnih.gov |
| DP-4 | Osimertinib tertiary amine N-oxide | 516.2657 | UPLC-QTOF-MS/MS | researchgate.net |
Impurity Profiling and Control Strategies in Chemical Synthesis and Pharmaceutical Development
The presence of impurities, including degradation products like this compound, must be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product. veeprho.com Regulatory authorities require a thorough understanding of the impurity profile of any drug substance. researchgate.net
Control strategies for this compound focus on two main areas: preventing its formation and accurately monitoring its levels.
Prevention and Process Control:
Control of Oxidizing Agents: Since N-oxide formation is primarily an oxidative process, a key control strategy is to minimize the exposure of osimertinib to oxidizing agents during synthesis, purification, and formulation. This includes carefully selecting reagents and controlling the levels of residual peroxides in excipients.
Inert Atmosphere: Manufacturing and storage under an inert atmosphere (e.g., nitrogen) can help to prevent oxidation by atmospheric oxygen.
Formulation Design: The use of antioxidants in the drug product formulation can be considered as a mitigation strategy to inhibit the formation of oxidative degradants during the product's shelf life. fda.gov
Analytical Monitoring and Specification Setting:
Stability-Indicating Methods: Development and validation of robust, stability-indicating analytical methods, typically RP-HPLC, are essential. researchgate.netresearchgate.net These methods must be capable of separating this compound from the parent drug and other potential impurities to allow for accurate quantification.
Specification Limits: Based on toxicological assessments and regulatory guidelines (such as those from the ICH), strict limits are set for known and unknown impurities in the drug substance and drug product. ijnrd.org this compound, as a known degradation product, would have a specific acceptance criterion.
Purification: The manufacturing process for the drug substance must include purification steps, such as crystallization or chromatography, that are effective at removing any N-oxide impurities that may have formed. daicelpharmastandards.com
By implementing these control strategies throughout the chemical synthesis and pharmaceutical development process, the levels of this compound can be effectively managed, ensuring the quality and safety of the final drug product.
Future Research Directions and Emerging Methodologies for Osimertinib N Oxide Research
Development of Advanced Bioanalytical Techniques for Enhanced Sensitivity
The accurate quantification of drug metabolites is crucial for understanding their pharmacokinetic profiles and biological effects. For Osimertinib (B560133) N-Oxide, future research is focused on developing bioanalytical methods with even greater sensitivity and speed than current standards. While existing methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for quantifying osimertinib and its primary metabolites, there is a continuous drive for improvement. nih.gov
An emerging and promising alternative is Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Mass Spectrometry (MALDI–IM–MS/MS). nih.gov This technique offers a significant reduction in sample preparation and analysis time, potentially processing a sample in approximately three minutes. nih.gov The development of such a rapid and sensitive assay, validated according to FDA and EMA guidelines, represents a major step forward in pharmacological analytics. nih.gov The use of ion mobility separation allows for data integration similar to LC-MS, enhancing quantification accuracy. nih.gov
Future efforts will likely focus on adapting and validating these ultra-sensitive techniques specifically for Osimertinib N-Oxide across various biological matrices. The goal is to achieve lower limits of quantification (LLOQ) and streamline the analytical process, which is critical for detailed pharmacokinetic studies and therapeutic drug monitoring.
Table 1: Comparison of Bioanalytical Techniques for Osimertinib Metabolite Analysis
| Technique | Key Advantages | Sample Preparation | Analysis Time | Application |
|---|---|---|---|---|
| UHPLC-MS/MS | High sensitivity and specificity; established method. nih.gov | Protein precipitation with acetonitrile (B52724). nih.gov | Standard | Quantification in human plasma. nih.gov |
| MALDI–IM–MS/MS | Extremely rapid analysis; reduced sample preparation. nih.gov | Two-step liquid-liquid extraction. nih.gov | ~3 minutes per sample. nih.gov | Rapid quantification in plasma. nih.gov |
Integration of Multi-Omics Approaches for Comprehensive Understanding of this compound's Biological Impact
To fully understand the biological role of this compound, future research will increasingly rely on multi-omics approaches. These frameworks integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular landscape. techscience.comnih.gov While much of the current multi-omics research focuses on resistance to the parent drug, osimertinib, these strategies are directly applicable to studying the specific effects of its N-oxide metabolite. researchgate.netnih.gov
By applying multi-omics, researchers can:
Identify Unique Biomarkers: Analyze how this compound alters cellular pathways and identify biomarkers associated with its specific activity or potential for inducing resistance. techscience.com
Elucidate Mechanisms of Action: Integrate proteomic and transcriptomic data to uncover the downstream signaling pathways modulated by the N-oxide metabolite. This can reveal if its biological impact differs from that of osimertinib itself. nih.gov
Understand Resistance: Investigate how the tumor microenvironment and cellular molecular profiles change in response to exposure to this compound, potentially uncovering unique resistance mechanisms. mdpi.com
Initiatives that promote the standardization of sample processing and data analysis are crucial for translating the vast datasets generated by these techniques into practical, clinically relevant findings. nih.gov The use of single-cell multi-omics, in particular, offers an unprecedented opportunity to dissect the heterogeneity of cellular responses to metabolites like this compound. mdpi.com
Novel Preclinical Models for Mechanistic Investigations of N-Oxide Activity
Investigating the precise biological activity of this compound requires sophisticated preclinical models that can accurately recapitulate human disease. Future research will move beyond standard cell lines to develop and utilize more advanced models.
Current research on osimertinib resistance has led to the establishment of osimertinib-resistant cell lines and corresponding mouse xenograft models. nih.gov These models are invaluable starting points. Future work will involve adapting them to specifically probe the effects of the N-oxide metabolite. For instance, researchers can use these models to determine if this compound contributes to or helps overcome acquired resistance.
Key future directions in preclinical modeling include:
Patient-Derived Xenografts (PDXs): Utilizing PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, to study the effect of this compound in a system that better reflects the original tumor's genetic diversity and microenvironment.
Organoid Cultures: Developing three-dimensional organoid models from patient tumors. These "mini-tumors" can be used for higher-throughput screening to assess the efficacy and mechanistic action of the N-oxide metabolite.
Genetically Engineered Mouse Models (GEMMs): Creating GEMMs that harbor specific EGFR mutations to study the interaction of this compound with the target receptor in a more physiologically relevant context.
Computational Design of this compound Analogues for Structure-Function Optimization
Computational modeling and rational drug design are powerful tools for optimizing therapeutic compounds. This approach is being actively applied to the development of next-generation osimertinib analogues to overcome challenges like acquired resistance. nih.govnih.gov These same principles can be applied to the computational design of analogues based on the this compound structure.
The core strategy involves using the known crystal structure and binding mode of osimertinib within the EGFR kinase domain as a starting point. mdpi.comresearchgate.net Researchers can then computationally introduce modifications to the N-oxide structure and predict how these changes will affect its binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Table 2: Strategies for Computational Design of Osimertinib Analogues
| Design Strategy | Rationale | Potential Outcome | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Modify structural groups outside the core scaffold (e.g., headpiece, tail chains) to alter physicochemical properties. | Improve metabolic stability, modulate target protein interactions, or block metabolically labile sites. | researchgate.net |
| Linker Modification | Alter the length and composition of linker regions in dual-inhibitor designs. | Optimize inhibitory activity against multiple targets (e.g., EGFR and HDAC). | mdpi.com |
| Structural Modification | Introduce different heterocyclic groups to the core structure. | Increase the likelihood of forming additional hydrogen bonds with the target, potentially improving potency. | researchgate.net |
By using computational methods to screen a vast number of virtual compounds, researchers can prioritize the synthesis of the most promising this compound analogues. This structure-function optimization process aims to develop new chemical entities with enhanced potency, improved selectivity for mutant EGFR over wild-type, and a better resistance profile, ultimately guiding the strategic development of next-generation inhibitors. nih.govmdpi.com
Q & A
Q. How can researchers ethically address overlapping data on this compound’s antimutagenic potential with prior studies on structurally similar N-Oxides (e.g., 2,6-Dimethylpyridine N-Oxide)?
- Methodological Answer : Conduct comparative mechanistic studies (e.g., Ames test fluctuations ) and explicitly discuss divergences in structure-activity relationships (SAR). Cite conflicting findings transparently and propose hypotheses for differential effects (e.g., steric hindrance, electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
